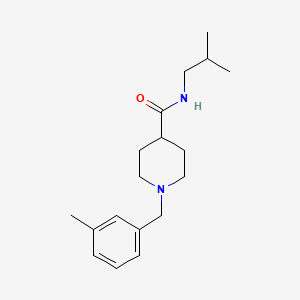![molecular formula C21H29N3O2 B5049648 3-[1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B5049648.png)
3-[1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications.
Mechanism of Action
The mechanism of action of 3-[1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide involves its interaction with the dopamine system. The compound acts as a selective dopamine D3 receptor antagonist, which leads to an increase in dopamine release in the brain. This increase in dopamine release has been shown to have a positive effect on various neurological disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide are primarily related to its effect on the dopamine system. The compound has been shown to increase dopamine release in the brain, which can lead to various biochemical and physiological effects. These effects include improved motor function, improved cognitive function, and reduced drug-seeking behavior.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-[1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide in lab experiments is its selectivity for the dopamine D3 receptor. This selectivity allows for more precise targeting of the dopamine system, which can lead to more accurate results in experiments. However, one of the limitations of using this compound is its potential for off-target effects. The compound has been shown to have some affinity for other receptors, which can lead to unintended effects.
Future Directions
There are several future directions for research on 3-[1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide. One direction is to further explore its potential use in drug addiction research. Another direction is to investigate its potential use in the treatment of various neurological disorders. Additionally, further research is needed to fully understand the compound's mechanism of action and its potential for off-target effects.
Conclusion
In conclusion, 3-[1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide is a chemical compound that has potential use in various scientific research applications. Its selectivity for the dopamine D3 receptor allows for more precise targeting of the dopamine system, which can lead to more accurate results in experiments. Further research is needed to fully explore its potential for use in drug addiction research and the treatment of various neurological disorders.
Synthesis Methods
The synthesis method of 3-[1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide involves a series of chemical reactions. The starting materials include 1-cyclohexen-1-carboxylic acid, piperidine, and 3-pyridinemethanol. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through a series of purification steps. The synthesis method has been optimized to yield high purity and high yield of the final product.
Scientific Research Applications
3-[1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide has been used in various scientific research applications. One of the primary applications is in the field of neuroscience. The compound has been shown to have an effect on the dopamine system, which is involved in various neurological disorders such as Parkinson's disease and schizophrenia. The compound has also been studied for its potential use in drug addiction research.
properties
IUPAC Name |
3-[1-(cyclohexene-1-carbonyl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2/c25-20(23-16-18-5-4-12-22-15-18)9-8-17-10-13-24(14-11-17)21(26)19-6-2-1-3-7-19/h4-6,12,15,17H,1-3,7-11,13-14,16H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJHXMCNIGMIPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)C(=O)N2CCC(CC2)CCC(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1'-[(2-bromobenzyl)imino]di(2-propanol)](/img/structure/B5049568.png)
![(1S,9S)-11-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5049574.png)
![4-[3-({1-[(3-isopropyl-5-isoxazolyl)carbonyl]-4-piperidinyl}oxy)benzoyl]morpholine](/img/structure/B5049582.png)
![benzyl {[5-(anilinocarbonyl)-3-cyano-4-(2-furyl)-6-methyl-1,4-dihydro-2-pyridinyl]thio}acetate](/img/structure/B5049588.png)

![N-({2-[4-(isobutyrylamino)benzoyl]hydrazino}carbonothioyl)-2-furamide](/img/structure/B5049593.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B5049601.png)
methyl]-8-quinolinol](/img/structure/B5049616.png)
![2-[(3-bromobenzyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5049620.png)
![methyl 4-{[({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}benzoate](/img/structure/B5049624.png)

![4-(2-methylphenyl)-1-(2-propyn-1-ylthio)-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B5049641.png)

